Me-Tet-PEG4-NHS
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Overview
Description
It is an antibody-drug conjugate linker that utilizes its tetrazine group to undergo a specific inverse electron demand Diels-Alder reaction with compounds containing trans-cyclooctene groups . This compound is widely used in bioconjugation and click chemistry applications due to its high specificity and efficiency.
Preparation Methods
The preparation of Me-Tet-PEG4-NHS involves the synthesis of the tetrazine-PEG4-NHS ester. The synthetic route typically includes the following steps:
Synthesis of Tetrazine Derivative: The tetrazine derivative is synthesized by reacting a suitable precursor with hydrazine and other reagents under controlled conditions.
PEGylation: The tetrazine derivative is then reacted with polyethylene glycol (PEG) to form the tetrazine-PEG intermediate.
NHS Ester Formation: The tetrazine-PEG intermediate is further reacted with N-hydroxysuccinimide (NHS) to form the final product, this compound.
Industrial production methods involve scaling up these reactions under optimized conditions to ensure high yield and purity. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
Chemical Reactions Analysis
Me-Tet-PEG4-NHS undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group of this compound and trans-cyclooctene-containing compounds.
Common reagents and conditions used in these reactions include:
DMSO or DMF: Used as solvents to dissolve this compound and enhance reaction efficiency.
Neutral pH Buffers: Such as phosphate-buffered saline (PBS) or HEPES buffer, to maintain the stability of the NHS ester and facilitate conjugation reactions.
The major products formed from these reactions include the conjugated product with trans-cyclooctene-containing compounds and the hydrolyzed carboxylic acid derivative .
Scientific Research Applications
Me-Tet-PEG4-NHS has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the efficient and specific conjugation of biomolecules.
Biology: Employed in the labeling and modification of proteins, peptides, and other biomolecules for various biological studies.
Medicine: Utilized in the development of antibody-drug conjugates for targeted drug delivery and cancer therapy.
Industry: Applied in the production of bioconjugates and other functionalized materials for various industrial applications
Mechanism of Action
The mechanism of action of Me-Tet-PEG4-NHS involves the inverse electron demand Diels-Alder reaction between its tetrazine group and trans-cyclooctene-containing compounds. This reaction forms a stable covalent bond, allowing for the specific and efficient conjugation of biomolecules. The polyethylene glycol units provide flexibility and solubility, enhancing the overall efficiency of the conjugation process .
Comparison with Similar Compounds
Me-Tet-PEG4-NHS can be compared with other similar compounds, such as:
Tetrazine-PEG4-NHS: Similar in structure but may differ in the length of the polyethylene glycol chain.
Methyltetrazine-PEG4-Amine: Contains an amine group instead of the NHS ester, used for different conjugation strategies.
Methyltetrazine-PEG4-Azide: Contains an azide group, used in azide-alkyne cycloaddition reactions
The uniqueness of this compound lies in its high specificity and efficiency in the inverse electron demand Diels-Alder reaction, making it a valuable tool in bioconjugation and click chemistry applications.
Biological Activity
Me-Tet-PEG4-NHS (Methyl Tetrazine-Polyethylene Glycol 4-N-hydroxysuccinimide) is a bioorthogonal compound widely used in bioconjugation applications. Its unique structure allows for selective reactions with trans-cyclooctene (TCO)-containing molecules, facilitating targeted drug delivery and imaging techniques. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.
This compound operates primarily through the inverse electron demand Diels-Alder (iEDDA) reaction with TCOs. This reaction is characterized by its high specificity and efficiency under physiological conditions, making it suitable for various biological applications. The tetrazine moiety reacts rapidly with TCOs, forming stable conjugates that can be utilized for targeted delivery of drugs or imaging agents .
Key Features
- Selective Reactivity : The tetrazine group allows for rapid and selective conjugation with TCOs.
- Biocompatibility : PEGylation enhances the solubility and stability of the conjugates in biological systems.
- Versatile Applications : this compound can be used in drug delivery systems, imaging, and diagnostics.
Applications
- Targeted Drug Delivery : By attaching therapeutic agents to specific tissues or cells, this compound facilitates targeted treatment strategies.
- Imaging Techniques : It aids in the development of imaging probes that can selectively bind to biomarkers in disease states, enhancing diagnostic capabilities.
Study 1: Drug Conjugation Efficacy
In a study focusing on drug-linker optimization, researchers utilized PEGylated glucuronide conjugates linked to monomethylauristatin E (MMAE). The incorporation of a PEG chain minimized plasma clearance and increased antitumor activity in xenograft models. These findings highlight how PEGylation can enhance the therapeutic window of drug conjugates, suggesting similar potential for this compound in improving drug delivery systems .
Study 2: Imaging Applications
Another investigation explored the use of this compound in labeling single-domain antibodies (sdAbs) for imaging purposes. The study reported a significant improvement in radiochemical yields when using tetrazine-based labeling methods compared to traditional approaches. This enhanced binding affinity and reduced renal uptake indicated that this compound could be pivotal in developing more effective imaging agents .
Comparative Analysis
The following table summarizes key compounds related to this compound and their unique properties:
Compound | Key Features | Unique Properties |
---|---|---|
This compound | Tetrazine group, PEG linker | High specificity for TCOs; suitable for bioconjugation |
Tetrazine-PEG4-NHS | Similar structure without methyl group | Broader reactivity scope; designed for amine conjugation |
Me-Tz-PEG4-COOH | Contains a triazole group instead of tetrazine | Different reactivity profile; less selective than Me-Tet |
Research Findings
Research indicates that the effectiveness of this compound is significantly influenced by the length of the PEG chain used. Longer PEG chains have been shown to reduce plasma clearance rates, enhancing the overall efficacy of drug delivery systems . Additionally, studies involving tetrazine functionalization have demonstrated successful covalent immobilization of antibodies, further emphasizing the compound's utility in therapeutic applications .
Properties
Molecular Formula |
C26H34N6O9 |
---|---|
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C26H34N6O9/c1-19-28-30-26(31-29-19)21-4-2-20(3-5-21)18-27-22(33)8-10-37-12-14-39-16-17-40-15-13-38-11-9-25(36)41-32-23(34)6-7-24(32)35/h2-5H,6-18H2,1H3,(H,27,33) |
InChI Key |
LGEMLJPCMGRIMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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